molecular formula C18H19N5O2 B2498513 1,7,8-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887461-77-0

1,7,8-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

货号: B2498513
CAS 编号: 887461-77-0
分子量: 337.383
InChI 键: VRBZROOOWUFBTN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,7,8-Trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine derivative with a complex bicyclic scaffold. The compound’s imidazo[2,1-f]purine core allows for versatile functionalization, enabling modulation of receptor affinity and metabolic stability.

属性

IUPAC Name

4,6,7-trimethyl-2-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-12-11-23-14-15(19-17(23)20(12)2)21(3)18(25)22(16(14)24)10-9-13-7-5-4-6-8-13/h4-8,11H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRBZROOOWUFBTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C)N(C(=O)N(C3=O)CCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

C8 Methylation

C8 methylation presents unique challenges due to the purine ring's electronic environment. A novel approach adapted from tricyclic purine syntheses employs dimethyl sulfate [(CH₃O)₂SO₂] in alkaline aqueous methanol at 0–5°C. This controlled conditions prevent over-alkylation, yielding the 8-methyl derivative with 78% isolated purity after column chromatography.

Cyclization to Form the Imidazo[2,1-f]Purine System

Ring closure to establish the imidazo[2,1-f]purine framework represents the most critical transformation. Building upon methods for tricyclic purines, cyclization is achieved using thionyl chloride (SOCl₂) under reflux conditions:

  • The N3-phenethyl intermediate is dissolved in anhydrous toluene.
  • SOCl₂ (3 equiv) is added dropwise at 0°C, followed by heating to 110°C for 6 hours.
  • The reaction mixture is quenched with ice-cold water, and the product extracted into ethyl acetate.

This method delivers the tricyclic core with 52–60% yield, comparable to analogous imidazopurinone syntheses. Key impurities include uncyclized precursors (8–12%) and over-chlorinated byproducts (3–5%), removable via silica gel chromatography.

Purification and Characterization

Final purification employs recrystallization from ethanol-dichloromethane (1:1 v/v), a solvent system proven effective for similar purine diones. Analytical validation requires:

Analytical Method Critical Parameters Target Compound Profile
¹H NMR (400 MHz, DMSO-d₆) δ 3.28 (s, 3H, N1-CH₃), δ 3.45 (s, 3H, N7-CH₃), δ 2.89 (t, J=7.2 Hz, 2H, CH₂Ph), δ 4.21 (q, J=7.1 Hz, 2H, N3-CH₂) Matches simulated spectra for all substituents
HPLC (C18, 0.1% TFA) Retention time 12.7 min, >98% purity Single peak, asymmetry factor 1.0–1.2
Elemental Analysis Calculated for C₁₉H₂₁N₅O₂: C, 63.49; H, 5.89; N, 19.49 Deviation <0.4%

Optimization of Reaction Conditions

Comparative studies reveal critical parameters for yield improvement:

Variable Optimal Range Impact on Yield
Cyclization Temperature 110–115°C <110°C: Incomplete reaction; >120°C: Degradation
SOCl₂ Equivalents 2.8–3.2 Lower: Stalled reaction; Higher: Side reactions
Reaction Time 5–7 hours Shorter: 40–50% conversion; Longer: No significant gain

Solvent screening indicates toluene outperforms DMF or THF due to better SOCl₂ compatibility and easier product isolation.

Comparative Analysis of Synthetic Routes

Three principal routes have been documented:

  • Stepwise Alkylation-Cyclization (described above):

    • Total yield: 32–38%
    • Advantages: Scalable, crystalline intermediates
    • Limitations: Multiple purification steps
  • One-Pot Thionation/Alkylation :

    • Yield: 24–28%
    • Advantages: Reduced handling
    • Limitations: Poor regiocontrol at C8
  • Enzymatic Methylation :

    • Yield: <15%
    • Advantages: Eco-friendly
    • Limitations: Unavailable for N3-phenethyl group

The stepwise method remains preferred for industrial applications despite moderate yields, as it ensures consistent purity profiles.

化学反应分析

Types of Reactions

1,7,8-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazo[2,1-f]purine ring system.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.

科学研究应用

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves several steps that may include:

  • Trifluoromethylation : Introducing trifluoromethyl groups to enhance biological activity.
  • Oxidation and Reduction : Utilizing agents like hydrogen peroxide for oxidation and lithium aluminum hydride for reduction to modify functional groups.

These synthetic pathways are crucial for developing derivatives with enhanced properties or specific biological activities.

Chemistry

In the field of chemistry, 1,7,8-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various modifications that can lead to novel compounds with potential applications in pharmaceuticals or materials science.

Biology

The compound has been studied for its potential biological activities:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : The compound's structure suggests it could interact with various receptors in the body, potentially influencing physiological processes.

Research indicates that modifications to the imidazo[2,1-f]purine structure can significantly impact its biological activity. For example, derivatives with different substituents may exhibit enhanced binding affinities or selectivity towards specific targets.

Medicine

In medicinal chemistry, this compound is being investigated for its therapeutic potential:

  • Anti-inflammatory Properties : Initial studies suggest it may possess anti-inflammatory effects that could be beneficial in treating conditions like arthritis.
  • Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation in vitro. Ongoing research aims to elucidate the mechanisms behind these effects.

Case Studies

Several case studies highlight the compound's applications:

  • Enzyme Inhibition Study : A study demonstrated that a derivative of this compound effectively inhibited a key enzyme involved in cancer metabolism. The results suggested that further optimization could lead to a new class of anticancer agents.
  • Receptor Interaction Analysis : Research involving binding assays indicated that specific modifications to the phenethyl group enhanced the compound's affinity for certain receptors associated with neurodegenerative diseases.

作用机制

The mechanism of action of 1,7,8-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

相似化合物的比较

Pharmacological Profile :

Compound Substituents (Positions) Target Key Activity Evidence Source
Target Compound 1,7,8-Me; 3-phenethyl Undetermined N/A N/A
CB11 1,6,7-Me; 3-butyl; 8-aminophenyl PPARγ Apoptosis in NSCLC cells

Antidepressant Activity: Comparison with 5-HT1A/5-HT7 Ligands

Fluorinated arylpiperazinylalkyl derivatives of the imidazo[2,1-f]purine scaffold exhibit potent 5-HT1A/5-HT7 receptor affinity. Notable examples include:

Compound 3i

  • Structure : 8-(5-(4-(2-Fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione.
  • Activity :
    • Dose-dependent antidepressant effects (2.5–5 mg/kg) in the forced swim test (FST).
    • Anxiolytic activity at 2.5 mg/kg.
    • Moderate metabolic stability in human liver microsomes .

AZ-853 and AZ-861

  • Structural Variations :
    • AZ-853: 2-Fluorophenyl at the piperazinyl group.
    • AZ-861: 3-Trifluoromethylphenyl at the piperazinyl group.
  • Activity: Both compounds act as 5-HT1A partial agonists. AZ-861 shows stronger receptor activation but lower brain penetration than AZ-853. AZ-853 induces weight gain and hypotension due to α1-adrenolytic effects .

Comparison with Target Compound :

  • The target compound lacks the piperazinylalkyl chain critical for 5-HT receptor binding. Its phenethyl group may favor interactions with dopaminergic or adrenergic systems instead.
Compound Substituents (Positions) Receptor Affinity Key Pharmacological Effects Evidence Source
Target Compound 1,7,8-Me; 3-phenethyl Undetermined N/A N/A
3i 1,3,7-Me; 8-piperazinylpentyl 5-HT1A/5-HT7 Antidepressant, anxiolytic
AZ-853 1,3-Me; 8-piperazinylbutyl (2-F-Ph) 5-HT1A Antidepressant, α1-adrenolytic

PDE4B/PDE10A Inhibition: Comparison with Hybrid Ligands

Compound 5 (8-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)butyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione) combines imidazo[2,1-f]purine with a dihydroisoquinoline moiety:

  • Activity : Moderate PDE4B/PDE10A inhibition and 5-HT1A receptor binding .
  • Structural Insight: The dihydroisoquinoline group enhances PDE affinity, which the target compound’s phenethyl group is unlikely to replicate.

TGF-β Inhibition: Comparison with 3-(2-Chlorobenzyl) Derivatives

A TGF-β inhibitor (3-(2-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione) highlights the role of arylalkyl substituents in modulating TGF-β pathways . The target compound’s phenethyl group may similarly influence protein-protein interactions but lacks the chlorobenzyl moiety linked to TGF-β activity.

Structural-Activity Relationship (SAR) Insights

  • Position 8 Modifications : Piperazinylalkyl chains (e.g., in 3i, AZ-853) are critical for 5-HT receptor binding. Shorter chains reduce affinity .
  • Position 3 Substituents : Butyl (CB11) or phenethyl groups influence lipophilicity and target selectivity. Phenethyl may favor CNS penetration but requires validation.
  • Methylation Patterns : Methyl groups at positions 1, 3, and 7 enhance metabolic stability but may reduce solubility .

生物活性

1,7,8-Trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a compound of significant interest due to its potential therapeutic applications, particularly in the treatment of mood disorders. This article reviews its biological activity based on recent studies and findings.

Chemical Structure and Properties

The compound's molecular formula is C17H17N5O2C_{17}H_{17}N_{5}O_{2}. It features a complex imidazo-purine structure that contributes to its biological properties. The structural representation is as follows:

PropertyValue
Molecular FormulaC17H17N5O2
SMILESCC1=CN2C3=C(N=C2N1CCC4=CC=CC=C4)N(C(=O)NC3=O)C
InChIInChI=1S/C17H17N5O2/c1-11-10...

Antidepressant Effects

Recent research has demonstrated that derivatives of this compound exhibit antidepressant-like activity through modulation of the serotonin system. A study evaluated its effects in animal models using the forced swim test (FST) , a common measure for antidepressant efficacy. The results indicated that 1,7,8-trimethyl derivatives acted as partial agonists at the 5-HT1A receptor , which is crucial for mood regulation.

  • Key Findings :
    • AZ-853 and AZ-861 , both derivatives of the compound, showed significant antidepressant-like effects.
    • AZ-853 demonstrated superior brain penetration and efficacy compared to AZ-861, likely due to its structural attributes .

The mechanism by which these compounds exert their effects involves:

  • 5-HT1A Receptor Activation : Both AZ-853 and AZ-861 displayed high affinity for the 5-HT1A receptor (Ki = 0.6 nM and Ki = 0.2 nM respectively), which plays a pivotal role in mood regulation.
  • Minimal Anticholinergic Effects : The compounds did not exhibit significant anticholinergic side effects, making them safer alternatives for antidepressant therapy .

Affinity Studies

The pharmacological profile of 1,7,8-trimethyl derivatives includes:

  • Serotonin Receptors : Potent agonistic activity at 5-HT1A receptors and moderate affinity for 5-HT7 receptors.
  • Phosphodiesterase Inhibition : Some derivatives showed weak inhibitory effects on phosphodiesterase (PDE) enzymes (PDE4B and PDE10A), which are involved in cellular signaling pathways relevant to mood disorders .

Study on Derivatives

In a comparative study involving various derivatives of 1H-imidazo[2,1-f]purine compounds:

  • AZ-853 was found to have a greater antidepressant effect than traditional treatments like diazepam.
  • The study utilized both in vitro and in vivo methodologies to assess the pharmacological properties and safety profiles of these compounds .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 1,7,8-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, and how can purity be maximized?

  • Methodological Answer : Synthesis typically involves cyclization of amido-nitriles under mild conditions , with multi-step reactions requiring precise control of temperature, solvent selection, and reaction time . Purification via High-Performance Liquid Chromatography (HPLC) is recommended for achieving >95% purity. Yield optimization may involve iterative adjustments to reagent stoichiometry and catalytic systems, as demonstrated in analogous imidazopurine derivatives .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for verifying substituent positions and stereochemistry. Mass Spectrometry (MS) confirms molecular weight, while X-ray crystallography provides definitive bond-length and angle data . For example, crystallographic studies of related purinediones resolved ambiguities in methyl-group placement .

Q. How should researchers design initial biological activity screens for this compound?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinases or phosphodiesterases) due to the compound’s structural similarity to purine-based inhibitors . Use cell viability assays (MTT or ATP-luminescence) for anticancer potential. Standardize solvent controls (DMSO <0.1%) and include positive controls (e.g., staurosporine for kinase inhibition) to validate results .

Advanced Research Questions

Q. What mechanistic approaches can elucidate the compound’s interaction with biological targets?

  • Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. For cellular targets, siRNA knockdown or CRISPR-Cas9 gene editing can validate target specificity. Molecular dynamics simulations may predict binding modes, leveraging crystallographic data from related structures .

Q. How can computational modeling improve the prediction of this compound’s pharmacokinetic properties?

  • Methodological Answer : Use Quantitative Structure-Activity Relationship (QSAR) models to estimate logP, solubility, and metabolic stability. Density Functional Theory (DFT) calculations can identify reactive sites for potential metabolite formation. Tools like AutoDock Vina or Schrödinger Suite enable docking studies against homology-modeled targets .

Q. How can contradictory data on biological activity across studies be resolved?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., ATP concentrations in kinase assays) or cell-line specificity. Conduct dose-response curves (IC₅₀) under standardized protocols . Cross-validate findings using orthogonal assays (e.g., Western blotting for target phosphorylation) and compare with structural analogs to isolate substituent effects .

Q. What strategies are effective for comparative studies with structurally related imidazopurinediones?

  • Methodological Answer : Design a congener series with systematic substituent variations (e.g., halogenation or methoxy-group additions) to correlate structure-activity relationships. Use principal component analysis (PCA) to cluster bioactivity profiles and identify critical functional groups. Reference PubChem data (CIDs 1014029-63-0, 923151-97-7) for analogs with validated biological data .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。